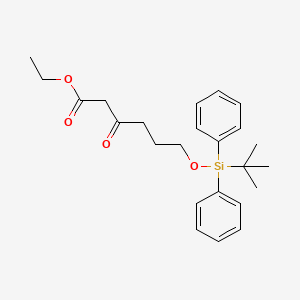
Ethyl 6-((tert-butyldiphenylsilyl)oxy)-3-oxohexanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 6-((tert-butyldiphenylsilyl)oxy)-3-oxohexanoate is a synthetic organic compound that features a tert-butyldiphenylsilyl (TBDPS) protecting group. This compound is often used in organic synthesis due to its stability and reactivity, particularly in the protection of hydroxyl groups during multi-step synthetic processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-((tert-butyldiphenylsilyl)oxy)-3-oxohexanoate typically involves the protection of a hydroxyl group using tert-butyldiphenylsilyl chloride. A common method includes reacting the hydroxyl-containing precursor with tert-butyldiphenylsilyl chloride in the presence of a base such as imidazole or pyridine in an anhydrous solvent like tetrahydrofuran (THF). The reaction is usually carried out at room temperature and monitored until completion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and temperature control is common to maintain consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-((tert-butyldiphenylsilyl)oxy)-3-oxohexanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the carbonyl group.
Substitution: The TBDPS group can be selectively removed or substituted under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Fluoride sources such as tetrabutylammonium fluoride (TBAF) are used to remove the TBDPS group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Ethyl 6-((tert-butyldiphenylsilyl)oxy)-3-oxohexanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Investigated for potential therapeutic applications due to its ability to modify biologically active compounds.
Industry: Utilized in the production of pharmaceuticals and fine chemicals
Mechanism of Action
The mechanism of action of Ethyl 6-((tert-butyldiphenylsilyl)oxy)-3-oxohexanoate involves the protection of hydroxyl groups, which prevents unwanted reactions during multi-step syntheses. The TBDPS group provides steric hindrance and stability, allowing for selective reactions at other sites on the molecule. This selective protection is crucial in the synthesis of complex organic compounds .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-((tert-butyldiphenylsilyl)oxy)propanoate
- tert-Butyl 4-((tert-butyldiphenylsilyl)oxy)butanoate
- tert-Butyl 4-((tert-butyldiphenylsilyl)oxy)but-2-yn-1-ol
Uniqueness
Ethyl 6-((tert-butyldiphenylsilyl)oxy)-3-oxohexanoate is unique due to its specific structure, which includes a ketone functional group and a TBDPS-protected hydroxyl group. This combination allows for selective reactions and modifications, making it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C24H32O4Si |
|---|---|
Molecular Weight |
412.6 g/mol |
IUPAC Name |
ethyl 6-[tert-butyl(diphenyl)silyl]oxy-3-oxohexanoate |
InChI |
InChI=1S/C24H32O4Si/c1-5-27-23(26)19-20(25)13-12-18-28-29(24(2,3)4,21-14-8-6-9-15-21)22-16-10-7-11-17-22/h6-11,14-17H,5,12-13,18-19H2,1-4H3 |
InChI Key |
IQVORARPMPJAND-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(=O)CCCO[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















